N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide
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Overview
Description
N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a benzodioxin ring, and a cyclopropanecarboxamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide typically involves multi-step organic reactionsThe final step involves the formation of the cyclopropanecarboxamide moiety through a cyclopropanation reaction using diazo compounds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide
- N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide
Uniqueness
N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H16FNO4 |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H16FNO4/c20-13-3-1-2-12(8-13)18(22)14-9-16-17(25-7-6-24-16)10-15(14)21-19(23)11-4-5-11/h1-3,8-11H,4-7H2,(H,21,23) |
InChI Key |
IBJBMEVUMDVOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2C(=O)C4=CC(=CC=C4)F)OCCO3 |
Origin of Product |
United States |
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